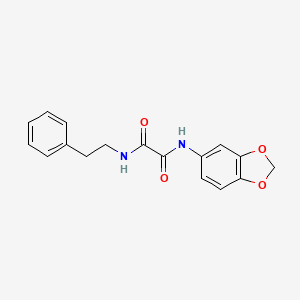
N'-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide is a synthetic organic compound that features a benzodioxole ring and a phenylethyl group connected through an oxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and phenylethyl group can contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acetamide
- N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)urea
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide is unique due to its oxamide linkage, which can influence its chemical reactivity and biological activity compared to similar compounds with different linkages such as acetamide or urea.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(18-9-8-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-11-22-14/h1-7,10H,8-9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPLIFSTLIESGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7690884.png)
![2-[benzyl-(4-bromophenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B7690892.png)
![2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B7690904.png)
![N-(2-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7690908.png)
![N-tert-butyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7690914.png)
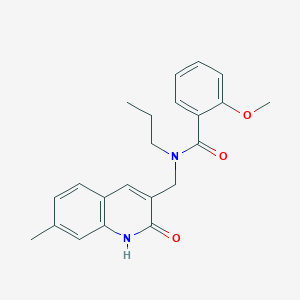
![2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B7690918.png)
![N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B7690922.png)
![2-Amino-3,3-dideuterio-3-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]propanoic acid;hydrochloride](/img/structure/B7690928.png)
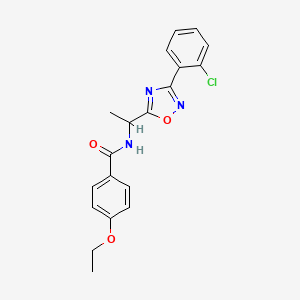
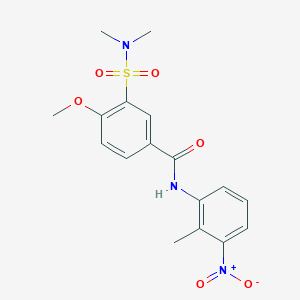
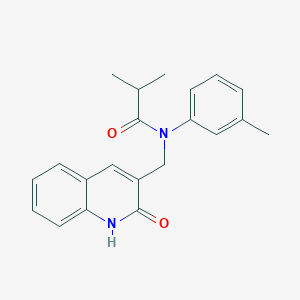
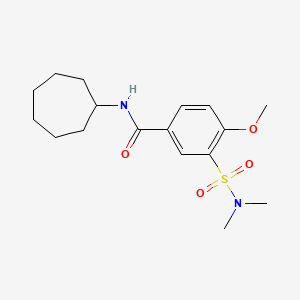
![N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7690962.png)
